molecular formula C10H7NO3 B8760413 5h-[1,3]Dioxolo[4,5-f]indole-7-carbaldehyde

5h-[1,3]Dioxolo[4,5-f]indole-7-carbaldehyde

Cat. No. B8760413
M. Wt: 189.17 g/mol
InChI Key: ZSRZOTBSPHGDQJ-UHFFFAOYSA-N
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Patent
US06455525B1

Procedure details

To an ice cold solution of DMF (50 mL, excess) was added POCl3 (8 mL, 85.7 mmol) in a drop wise fashion. After addition the mixture was stirred at 0° C. for 5 min and at room temperature for 45 min. The mixture was cooled to 0° C. and 5,6-methylenedioxy-indole (10 g, 62.1 mmol) was added in portion. After complete addition, the mixture was stirred at 0° C. for 10 min and at room temperature for 20 min and finally at 60° C. for 6 h. The mixture was cooled to room temperature and then to 0° C. followed by the addition of 1N NaOH solution (150 mL). The mixture was stirred at room temperature for 30 min as result a homogenous solution was obtained. To the mixture was added 100 mL of water and stirring was continued at room temperature overnight. The product, 5,6-methylenedioxy-indole-3-carboxaldehyde separated as a solid, which was filtered, washed (water followed by hexane) and dried. The filtrate also provided additional product upon extraction from ethyl acetate (3 times). The combined organic extractions were washed successively with water and brine. After drying over MgSO4, solvent was evaporated. A solid was obtained which was suspended in 100 mL of diethyl ether, sonicated for few minutes and was filtered. The solid was further washed with diethyl ether and was dried. A combined crude yield of 8.08 g (69%) of the 5,6-methylenedioxy-indole-3-carboxaldehyde was obtained which was subjected to N-methylation without further purifications. To a cold (0° C.) solution of 5,6-methylenedioxy-indole-3-carboxaldehyde (see above) (8 g, 42.32 mmol) in dry DMF (40 mL) was added NaH (60% dispersion in mineral oil, 2.1 g, 52.5 mmol). The resulting mixture was stirred at 0° C. for 30 min. Iodomethane (5 mL, 80.3 mmol) was added dropwise to the reaction mixture. The mixture was stirred at 0° C. for 15 min and at room temperature for 2 h. The mixture was cooled to 0° C. and was quenched with water. The mixture was further diluted with water (˜700 mL). The product, 5,6-methylenedioxy-1-methyl-indole-3-carboxaldehyde separated as a solid which was filtered, washed (water followed by hexane) and dried to provide 6.2 g (72% yield) of the desired product. MS: 204 (M+H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.O=P(Cl)(Cl)Cl.[CH2:11]1[O:22][C:21]2[CH:20]=[C:19]3[C:15]([CH:16]=[CH:17][NH:18]3)=[CH:14][C:13]=2[O:12]1.[OH-].[Na+]>C(OCC)C.O>[CH2:11]1[O:22][C:21]2[CH:20]=[C:19]3[C:15]([C:16]([CH:4]=[O:5])=[CH:17][NH:18]3)=[CH:14][C:13]=2[O:12]1 |f:3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
8 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1OC=2C=C3C=CNC3=CC2O1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 5 min and at room temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 10 min and at room temperature for 20 min and finally at 60° C. for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
as result a homogenous solution
CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product, 5,6-methylenedioxy-indole-3-carboxaldehyde separated as a solid, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed (water followed by hexane)
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
The filtrate also provided additional product upon extraction from ethyl acetate (3 times)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extractions
WASH
Type
WASH
Details
were washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4, solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
A solid was obtained which
CUSTOM
Type
CUSTOM
Details
sonicated for few minutes
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The solid was further washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1OC=2C=C3C(=CNC3=CC2O1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.